

Entospletinib in Renal Ischemia-Reperfusion Injury: Application Notes

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Compound Focus: Entospletinib

CAS No.: 1229208-44-9

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Core Finding: The selective spleen tyrosine kinase (SYK) inhibitor **entospletinib** protects ischemic kidneys and significantly attenuates the transition from acute kidney injury (AKI) to chronic kidney disease (CKD) in a mouse model of unilateral renal IRI. It achieves this by resolving nonresolving inflammation and promoting reparative pathways [1].

Therapeutic Rationale: SYK is an immune regulator expressed in the kidney, particularly in hematopoietic cells. Following IRI, SYK signaling promotes the recruitment of pro-inflammatory neutrophils and monocytes and the activation of pro-inflammatory macrophages, driving a cycle of persistent inflammation and maladaptive repair that leads to fibrosis and CKD. Targeting this pathway with **entospletinib** interrupts this injurious process [1].

Experimental Protocol & Data Summary

The following tables summarize the key parameters from the seminal study by Elias et al. (2025) [1].

Table 1: *In Vivo* Model and Treatment Protocol This table outlines the central animal model and dosing regimen.

Parameter	Description
Animal Model	Mouse unilateral renal ischemia-reperfusion injury (IRI)
Therapeutic Agent	Entospletinib (selective SYK inhibitor)
Treatment Timing	Administered both before and after IRI induction
Analysis Timepoints	Kidneys analyzed over a 14-day period post-IRI

Table 2: Key Analytical Methods and Primary Outcomes This table details the experimental techniques used and the significant results observed.

Method Category	Specific Techniques	Key Findings
Transcriptomics	Single-cell RNA sequencing (scRNA-seq)	Identified shifts in macrophage populations and gene expression profiles.
Spatial Proteomics	Digital Spatial Profiling (DSP)	Characterized protein expression in specific tissue regions.
Cell Dynamics	Intravital Microscopy; Flow Cytometry	Entospletinib prevented neutrophil and monocyte recruitment to the kidney.
Mechanistic Insight	-	Blocked activation of MRC1+ and CLEC7A+ pro-inflammatory macrophages .
Functional & Structural Outcomes	-	Increased resident reparative macrophages; preserved tubular integrity; reduced renal fibrosis.

Detailed Experimental Methodology

For researchers aiming to replicate or build upon these findings, here is a more detailed breakdown of the referenced protocols.

1. Animal Model and Drug Treatment

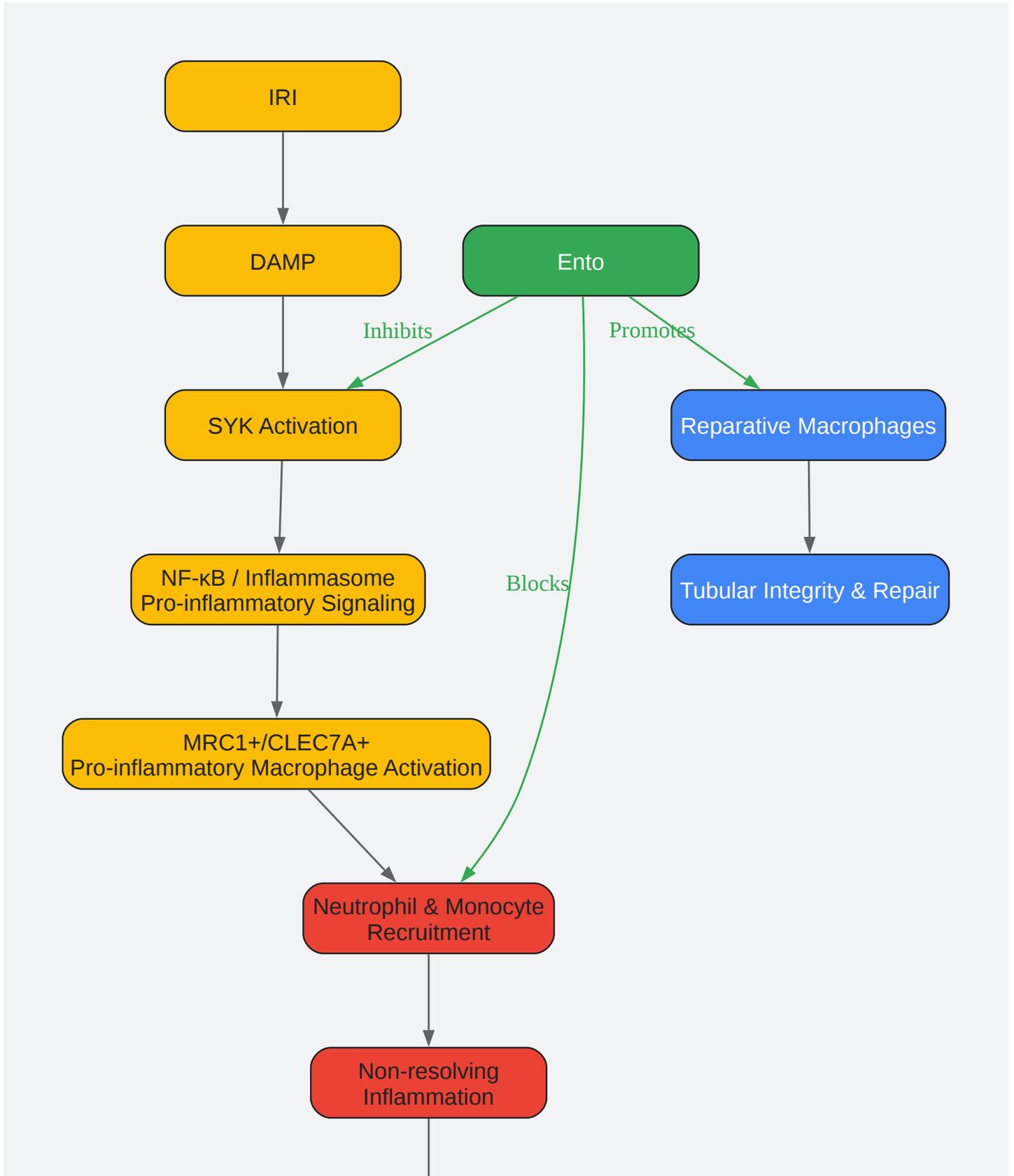
- **Induction of IRI:** The study uses a mouse model of **unilateral** renal ischemia-reperfusion injury. This model is preferred for studying the AKI-to-CKD transition as it allows for the separate analysis of the injured kidney and the contralateral control kidney over a longer time course.
- **Drug Administration: Entospletinib** is administered to the mice. The protocol specifies that the drug was given both **prophylactically (before IRI)** and **therapeutically (after IRI)**, suggesting its potential efficacy in both preventive and intervention scenarios. The exact dosage, vehicle, and route of administration should be determined based on prior pharmacokinetic studies for **entospletinib** [1].

2. Key Analytical Techniques

- **Single-cell RNA Sequencing (scRNA-seq):** Kidney cells are dissociated into a single-cell suspension. Single-cell libraries are prepared using a standard platform (e.g., 10x Genomics) and sequenced. Bioinformatic analysis (using tools like Seurat or Scanpy) is then performed to cluster cells, identify distinct immune and renal cell populations, and analyze differential gene expression between treatment groups [1].
- **Digital Spatial Profiling (DSP):** Formalin-fixed paraffin-embedded (FFPE) kidney tissue sections are stained with a panel of oligonucleotide-conjugated antibodies against targets of interest (e.g., immune cell markers, cytokines, fibrotic proteins). Regions of interest (e.g., tubulointerstitium) are selected under a microscope and UV-light is used to release the oligonucleotide barcodes, which are then quantified using next-generation sequencing (NGS). This provides highly multiplexed, protein-level data from specific morphological contexts [1] [2].
- **Intravital Microscopy:** Mice are surgically prepared for kidney imaging. A fluorescent dye (e.g., Rhodamine 6G) can be used to label circulating leukocytes. The kidney is exposed and imaged in real-time using a confocal or two-photon microscope. This allows for the direct visualization and quantification of leukocyte rolling, adhesion, and extravasation in the renal microvasculature following IRI [1].
- **Flow Cytometry:** Kidney tissue is digested to create a single-cell suspension. Cells are stained with fluorescently conjugated antibodies against specific cell surface markers (e.g., CD45 for leukocytes, F4/80 and CD11b for macrophages, Ly6G for neutrophils) and analyzed using a flow cytometer. This technique provides quantitative data on the abundance and phenotype of different immune cell populations infiltrating the kidney [1].

Mechanism of Action Signaling Pathway

The diagram below illustrates the proposed mechanism by which **entospletinib** exerts its protective effects, based on the findings of Elias et al. (2025) [1].





Tubular Injury & Fibrosis
(AKI-to-CKD Transition)

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Conclusion and Research Implications

The data demonstrates that **entospletinib**, by selectively inhibiting the SYK pathway, fundamentally alters the immune response to renal IRI. It shifts the balance from a state of nonresolving inflammation driven by pro-inflammatory macrophages to a reparative environment, ultimately preventing functional and structural damage [1].

These findings position SYK as a high-value therapeutic target for preventing the transition from AKI to CKD. **Entospletinib**, with its defined mechanism and efficacy in preclinical models, represents a promising candidate for further translational development.

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References

1. The spleen tyrosine kinase inhibitor entospletinib resolves ... [insight.jci.org]
2. Figure 1 [insight.jci.org]

To cite this document: Smolecule. [Entospletinib in Renal Ischemia-Reperfusion Injury: Application Notes]. Smolecule, [2026]. [Online PDF]. Available at:

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